Fmoc-D-Dab(Me,Ns)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

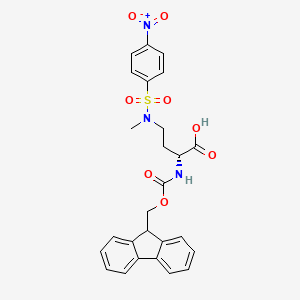

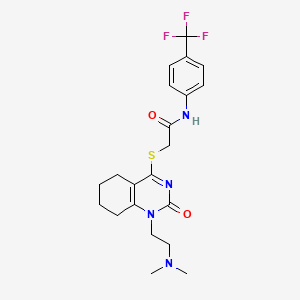

“Fmoc-D-Dab(Me,Ns)-OH” is a unique chemical compound with the empirical formula C19H20N2O4 . It is an amino acid derivative that is frequently used in peptide synthesis. The full chemical name is N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-gamma-methyl-N-gamma-(4-nosyl)-D-2,4-diaminobutyric acid .

Molecular Structure Analysis

The molecular weight of “Fmoc-D-Dab(Me,Ns)-OH” is 340.37 g/mol . Its structure includes a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group used in peptide synthesis .Physical And Chemical Properties Analysis

“Fmoc-D-Dab(Me,Ns)-OH” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Aplicaciones Científicas De Investigación

Advances in Imaging Techniques

Fmoc-D-Dab(Me,Ns)-OH plays a role in enhancing imaging methodologies, particularly in the context of neuroimaging and microscopy. The development of new methodologies for the analysis of structural and functional magnetic resonance imaging (MRI) data has significantly benefited from advancements in chemical markers and probes that can be linked to amino acids like Fmoc-D-Dab(Me,Ns)-OH. These advancements allow for better interrogation and analysis of neuroimaging data, leading to increased flexibility, sensitivity, and scope of neuroimaging experiments (Smith et al., 2004). Additionally, the use of Fmoc-protected amino acids in the development of markers for fluorescence microscopy, super-resolution microscopy, and electron microscopy enhances the ability to observe cellular dynamics and structures at high resolution, facilitating a deeper understanding of cellular processes (Liss et al., 2015).

Development of Novel Materials

Fmoc-D-Dab(Me,Ns)-OH contributes to the development of innovative materials with biomedical applications. For instance, the self-assembly properties of Fmoc-protected amino acids have been utilized to create nanoassemblies with significant antibacterial capabilities. These materials demonstrate potential for biomedical applications, including the development of antibacterial surfaces and composite materials for healthcare environments (Schnaider et al., 2019). Furthermore, the incorporation of Fmoc-protected amino acids into hydrogels has led to the creation of hybrid materials that can incorporate and disperse functionalized nanomaterials, such as carbon nanotubes, enhancing their mechanical stability and electrical conductivity, which are crucial for developing advanced biomaterials and sensors (Roy & Banerjee, 2012).

Innovative Approaches in Peptide Synthesis

The role of Fmoc-D-Dab(Me,Ns)-OH in peptide synthesis is noteworthy, especially in the context of solid-phase peptide synthesis (SPPS), where it is used for the incorporation of specific amino acid sequences into peptides. However, researchers have encountered challenges with its coupling efficiency, highlighting the need for careful consideration and potentially alternative strategies when utilizing Fmoc-D-Dab(Me,Ns)-OH in SPPS to ensure successful peptide assembly (Lam et al., 2022).

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[methyl-(4-nitrophenyl)sulfonylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O8S/c1-28(38(35,36)18-12-10-17(11-13-18)29(33)34)15-14-24(25(30)31)27-26(32)37-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,32)(H,30,31)/t24-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYVVHKUVEZHAID-XMMPIXPASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-Dab(Me,Ns)-OH | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(4-chlorophenyl)-4-oxochromen-2-yl]-2-morpholin-4-ylacetamide](/img/structure/B2568578.png)

![N-(4-chlorophenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2568583.png)

![2-Chloro-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B2568585.png)

![N-[(2-chlorophenyl)methyl]-6-hydroxypyridine-3-carboxamide](/img/structure/B2568590.png)

![1-[4-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine](/img/structure/B2568596.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2568599.png)

![Methyl (1R,5S)-8-aminobicyclo[3.2.1]octane-3-carboxylate;hydrochloride](/img/structure/B2568600.png)